molecular formula C13H20O4 B14537314 Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate CAS No. 62155-62-8

Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate

Cat. No.: B14537314
CAS No.: 62155-62-8
M. Wt: 240.29 g/mol
InChI Key: DIDBMMQOEKMJHB-UHFFFAOYSA-N
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Description

Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicyclohexane ring fused with a heptanoate ester chain. The compound’s structure and reactivity make it an interesting subject for various scientific studies, particularly in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate typically involves multiple steps, starting with the formation of the oxabicyclohexane ring. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and can produce enantiomerically enriched compounds.

Another approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the more stable trans isomer with metallic sodium . The resulting diol can be further reacted to form the oxabicyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxabicyclohexane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activity and metabolic pathways.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In the industrial sector, the compound can be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the oxabicyclohexane ring and the electronic properties of the ester group. These factors can affect the compound’s interaction with reagents and catalysts, leading to various reaction pathways.

In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate is unique due to its specific combination of an oxabicyclohexane ring and a heptanoate ester chain. This combination imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

62155-62-8

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate

InChI

InChI=1S/C13H20O4/c1-16-12(15)7-5-3-2-4-6-9-10(14)8-11-13(9)17-11/h9,11,13H,2-8H2,1H3

InChI Key

DIDBMMQOEKMJHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1C2C(O2)CC1=O

Origin of Product

United States

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